Positional Acetyl Group Specificity in Kinase Inhibition: 5-Acetyl vs. 6-Acetyl vs. 7-Acetyl Quinoline-3-carboxylates
Methyl 5-acetylquinoline-3-carboxylate serves as a key intermediate for developing JAK kinase inhibitors, with the 5-acetyl substitution pattern being critical for optimal kinase domain binding . In contrast, the 6-acetyl analog (methyl 6-acetylquinoline-3-carboxylate, CAS 1956318-19-6) and 7-acetyl analog (methyl 7-acetylquinoline-3-carboxylate, CAS 1956385-03-7) exhibit distinct interaction profiles with kinase targets due to altered hydrogen bonding and steric constraints . While direct comparative IC50 data for these specific esters against JAK enzymes are not publicly available, structure-activity relationship (SAR) studies on related quinoline-3-carboxylate kinase inhibitors demonstrate that the acetyl group position can modulate potency by 10- to 100-fold across different kinase families, underscoring the non-interchangeability of positional isomers in medicinal chemistry campaigns [1].
| Evidence Dimension | Kinase inhibitor scaffold specificity (acetyl group position) |
|---|---|
| Target Compound Data | 5-acetyl substitution on quinoline-3-carboxylate scaffold; used as JAK kinase inhibitor intermediate |
| Comparator Or Baseline | 6-acetyl analog (CAS 1956318-19-6) and 7-acetyl analog (CAS 1956385-03-7) |
| Quantified Difference | No direct quantitative comparison available; class-level SAR indicates 10- to 100-fold potency variation with acetyl position in related kinase inhibitors [1] |
| Conditions | Kinase biochemical assays; medicinal chemistry SAR studies |
Why This Matters
Procuring the 5-acetyl positional isomer ensures that SAR optimization efforts for JAK and other kinase targets start from the validated scaffold, avoiding wasted resources on inactive or off-target positional analogs.
- [1] Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1980-1991. DOI: 10.2174/1871520620666200728111037. View Source
